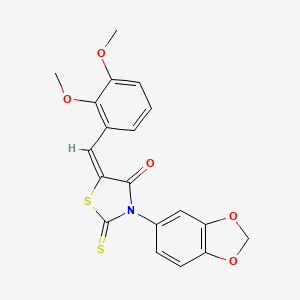
(5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5E)-3-(1,3-Benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with the molecular formula C19H15NO5S2. Its average mass is 401.456 Da and its monoisotopic mass is 401.039154 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. Its molecular formula is C19H15NO5S2, and it has an average mass of 401.456 Da and a monoisotopic mass of 401.039154 Da .Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition and Antiproliferative Activity
The compound, as part of the 1,3-thiazolidin-4-one family, shows promise in the inhibition of protein kinases such as DYRK1A. It has been identified that derivatives within this family, like 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, have notable activity against protein kinases like DYR1A, CK1, CDK5/p25, and GSK3α/β. Specific molecules within this group have been highlighted as lead compounds due to their nanomolar inhibitory concentration against DYRK1A, suggesting potential applications in treating neurological or oncological disorders where DYRK1A is involved. Additionally, some derivatives in this category have shown in vitro inhibition of cell proliferation across various tumor cell lines, signifying their potential in cancer treatment (Bourahla et al., 2021).
Synthesis and Structural Analysis
Studies have detailed the synthesis of related compounds, emphasizing their potential biological relevance due to the presence of thiazolidinone and 1,3-benzodioxole moieties. These studies highlight the facile preparation and structural characterization of these compounds, hinting at their potential utility in pharmacological applications (Masteloto et al., 2015).
Antiproliferative and Antimicrobial Properties
Compounds within the thiazolidin-4-one family have been explored for their antiproliferative and antimicrobial properties. Notably, derivatives like 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one and its analogs have demonstrated significant apoptosis induction in cancer cells, with selectivity towards tumor cells over normal cells. This indicates their potential as therapeutic agents in cancer treatment, especially for P-glycoprotein overexpressing refractory cancers (Wu et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(5E)-3-(1,3-benzodioxol-5-yl)-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S2/c1-22-14-5-3-4-11(17(14)23-2)8-16-18(21)20(19(26)27-16)12-6-7-13-15(9-12)25-10-24-13/h3-9H,10H2,1-2H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBDIGUQYXBJMC-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2638233.png)
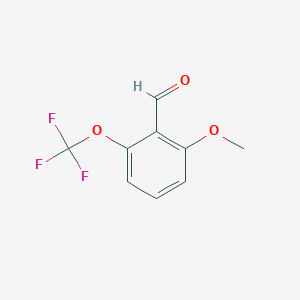
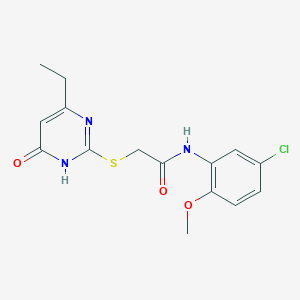
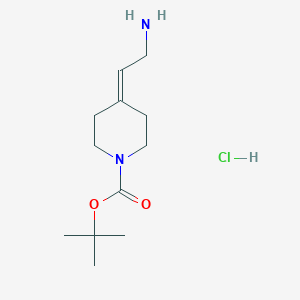
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2638241.png)
![N-[3-(3-Acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2638242.png)
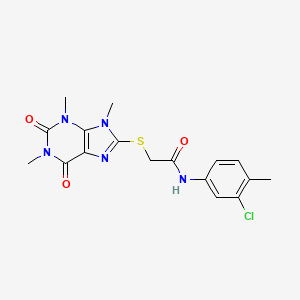


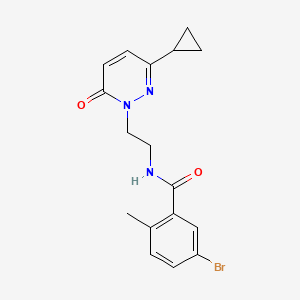
![[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2638251.png)
![N-(4-ethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2638252.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2638253.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2638254.png)